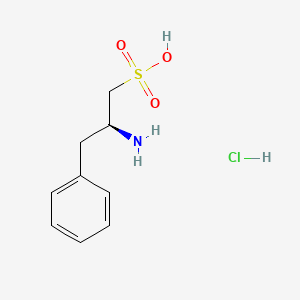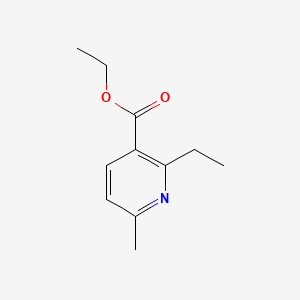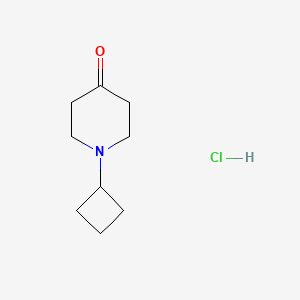
(S)-2-Amino-3-phenylpropane-1-sulfonic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each adding or modifying a part of the molecule. Unfortunately, without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent parts. The “(S)” at the beginning suggests that it’s a chiral molecule, meaning it has a non-superimposable mirror image. The exact structure would depend on how the different groups (amino, phenyl, propane, sulfonic acid, and hydrochloride) are connected .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. For example, the amino group might participate in acid-base reactions, and the phenyl group might undergo electrophilic aromatic substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound (such as its melting point, boiling point, solubility, and reactivity) would depend on its exact molecular structure .
Wissenschaftliche Forschungsanwendungen
Synthesis of SnO2 Nanocrystals
This compound has been used in the synthesis of tin oxide (SnO2) nanocrystals . The use of an aromatic amino acid ester hydrochloride salt, such as phenylalanine methyl ester hydrochloride, facilitated the growth of SnO2 nanoparticles as small as 3 nm with a narrow size distribution . This research focuses on the facile catalyst-free synthesis of single-nanometer-scale SnO2 nanocrystals .
Photovoltaic Applications
The synthesized SnO2 nanocrystals have been used in photovoltaic applications . In particular, nanostructured SnO2 materials are being used as a part of the constituents in perovskite solar cells (PSCs), an emerging renewable energy technology . SnO2 has high electron mobility, making it favorable for use in the electron transport layer (ETL) in these devices .
Production of SnO2 Nanoparticle Film
The environmentally benign, ethanol-based SnO2 nanofluids stabilized with the capping agent for the Sn(IV) ions were also successfully obtained and spin-coated to produce a SnO2 nanoparticle film to serve as an ETL for PSCs .
Control of Crystal Growth
The use of the aromatic amino acid hydrochloride allows for the controlled crystal growth of SnO2, enabling the development of a facile reaction system . This provides a new strategy for the precise size control of sub-10 nm SnO2 nanocrystals .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-phenylpropane-1-sulfonic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S.ClH/c10-9(7-14(11,12)13)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,10H2,(H,11,12,13);1H/t9-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUCAGNACUZJMB-FVGYRXGTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CS(=O)(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CS(=O)(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-Boc-4-[bis(2-hydroxyethyl-d4)amino]-L-phenylalanine Methyl Ester](/img/structure/B599304.png)




![Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate](/img/structure/B599315.png)

